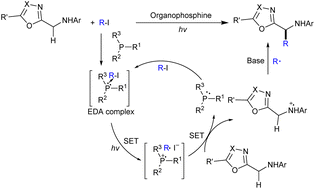Visible-light-driven C(sp3)–H alkylation of heterobenzylic amines via electron donor–acceptor complexes†
Organic Chemistry Frontiers Pub Date: 2023-11-17 DOI: 10.1039/D3QO01765F
Abstract
Heterobenzylic amines such as α-alkyl- substituted oxadiazole methylamine skeletons present as essential motifs in pharmaceuticals and pesticides, due to their unique biological activities. Photoredox reactions mediated by electron donor–acceptor (EDA) complexes are relatively environmentally friendly, and have attracted much attention in current organic synthesis research. Herein, we report a C–H alkylation of heterobenzylic amines under visible light irradiation, involving an EDA complex formed upon association of alkyl iodide and organophosphines in catalytic amounts.


Recommended Literature
- [1] Stepwise N–H bond formation from N2-derived iron nitride, imide and amide intermediates to ammonia†
- [2] The Preparation of Chitin Oligosaccharides
- [3] Back cover
- [4] Nucleation: theory and experiment
- [5] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
- [6] [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives†
- [7] Curcumin-loaded metal oxide aerogels: supercritical drying and stability†
- [8] On splitting of the NICS(1) magnetic aromaticity index†
- [9] A flame-retardant polymer electrolyte for high performance lithium metal batteries with an expanded operation temperature†
- [10] Airflow-assisted dielectrophoresis to reduce the resistance mismatch in carbon nanotube-based temperature sensors†










